
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as QNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. QNZ is a derivative of quinoline and is known to possess anti-inflammatory, anti-cancer, and immunosuppressive properties.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the inhibition of various signaling pathways involved in cell growth, inflammation, and immune response. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. This compound also inhibits the activity of STAT3, a transcription factor involved in immune response and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress the activity of immune cells. This compound has also been shown to reduce inflammation and oxidative stress in cells and tissues.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. This compound is also highly selective for its target molecules, which makes it a useful tool for studying specific signaling pathways. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some experiments. This compound also has potential toxicity, which needs to be carefully considered when designing experiments.
未来方向
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of various types of cancer cells, and further studies could lead to the development of this compound-based therapies for cancer. Another potential application is in the treatment of autoimmune disorders and inflammatory diseases. This compound has been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of these diseases. Further studies could also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide can be synthesized via a multi-step process involving the reaction of 8-methylquinoline with various reagents. One of the most commonly used methods involves the reaction of 8-methylquinoline with 2-bromoacetophenone to form 2-(8-methylquinolin-3-yl)acetophenone, which is then reacted with N-isopropylisobutyramide to form this compound.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
属性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-8-6-7-13(5)16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNNEDJKJKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

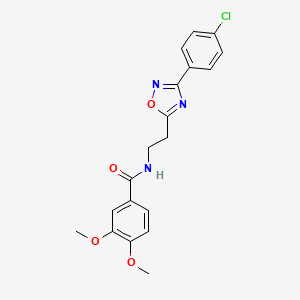
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
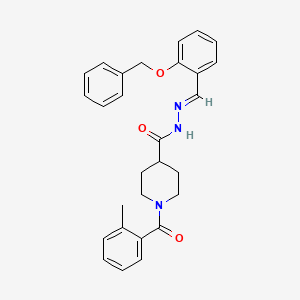
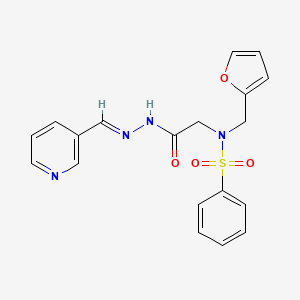
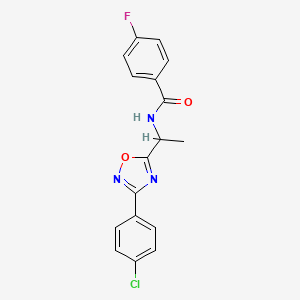
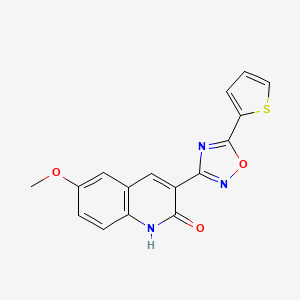

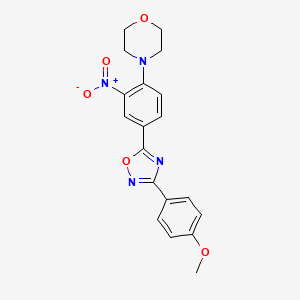
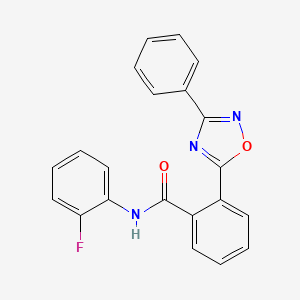

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)

